(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a nitrophenyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride typically involves the nitration of phenylalanine derivatives. One common method is the nitration of (S)-phenylalanine using nitric acid in the presence of sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl ring without affecting the amino or carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Reagents such as acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-(4-nitrophenyl)propanoic acid
- 3-(4-Aminophenyl)propanoic acid
- 4-Borono-D-phenylalanine
Uniqueness
(S)-2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride is unique due to its chiral nature and the presence of both amino and nitrophenyl groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(4-nitrophenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPWOQZTJFYSEI-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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